molecular formula C10H22LiNO B045308 Lithium diisopropylamide mono(tetrahydrofuran) CAS No. 123333-84-6

Lithium diisopropylamide mono(tetrahydrofuran)

Cat. No. B045308
M. Wt: 179.3 g/mol
InChI Key: YTJXGDYAEOTOCG-UHFFFAOYSA-N
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Patent
US09315451B2

Procedure details

LDA/THF was prepared by adding n-BuLi (1.6 M, 1.31 mL, 2.10 mmol, 1.5 equiv) to diisopropylamine (0.30 mL, 2.10 mmol) in THF (5 mL) at −78° C. The reaction mixture was warmed to −20° C. and stirred for 10 min. After the LDA solution was cooled to −78° C., compound S23-1 (0.52 g, 1.40 mmol) in THF (2 mL) was added dropwise, forming an orange-red solution. After 10 min, a solution of iodine (0.76 g, 2.97 mmol, 2.1 equiv) in THF (2 mL) was added dropwise to the above reaction mixture. The reaction solution was allowed to warm to −15° C. in 1 h and quenched by saturated aqueous NH4Cl. LC/MS indicated that the starting material was all consumed. The reaction mixture was diluted with EtOAc (100 mL), washed with a 5% sodium thiosulfate solution (2×30 mL), water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil was purified by flash column chromatography (Silicycle 12 g column, 1% to 5% EtOAc in hexanes gradient), to provide S23-2 (0.56 g, 80%): 1H NMR (400 MHz, CDCl3) δ 7.48-7.43 (m, 2 H), 7.39-7.32 (m, 5 H), 7.28-7.22 (m, 1 H), 7.05-6.99 (m, 2 H), 5.08 (s, 2 H), 2.39 (d, J=2.4 Hz, 3 H); MS (ESI) m/z 495.03 (M−H).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+].CC([N-]C(C)C)C.II.[CH2:23]1[CH2:27][O:26][CH2:25][CH2:24]1>>[Li+:1].[CH3:7][CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])[CH3:8].[CH2:23]1[CH2:27][O:26][CH2:25][CH2:24]1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
1.31 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
0.76 g
Type
reactant
Smiles
II
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming an orange-red solution
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −15° C. in 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
washed with a 5% sodium thiosulfate solution (2×30 mL), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude oil was purified by flash column chromatography (Silicycle 12 g column, 1% to 5% EtOAc in hexanes gradient)
CUSTOM
Type
CUSTOM
Details
to provide S23-2 (0.56 g, 80%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C.C1CCOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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